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Introduction

Psoralens, a class of naturally occurring furocoumarins, represent a cornerstone in the history
of photochemotherapy. Their journey from ancient remedies to highly specific, light-activated
drugs is a testament to centuries of observation and scientific inquiry. This technical guide
provides an in-depth exploration of the discovery, history, and mechanism of psoralens in
medicine, with a focus on the quantitative data, experimental protocols, and molecular
pathways that underpin their therapeutic applications.

Ancient Origins: The Empirical Use of Psoralen-
Containing Plants

The use of psoralens in medicine predates modern scientific understanding by millennia.
Ancient Egyptian and Indian civilizations independently discovered the therapeutic properties of
plants containing these photosensitizing compounds.

» Ancient Egypt (c. 2000 BC): The Ebers Papyrus, one of the oldest medical texts, describes
the use of the juice of Ammi majus (Bishop's Weed) to treat patches of vitiligo. Patients
would ingest the plant extract and then expose their skin to sunlight, a rudimentary form of
what we now know as PUVA (Psoralen + UVA) therapy.[1][2][3][4]
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e Ancient India (c. 1200-2000 BC): The Atharva Veda, an ancient Hindu scripture, mentions
the use of the seeds of the "Bavachee" plant (Psoralea corylifolia) in conjunction with
sunlight to treat "leucoderma” (vitiligo).[5]

These early uses were entirely empirical, relying on the observable phenomenon of sun-
induced repigmentation in the presence of these specific plant extracts.

The Scientific Era: Isolation, Characterization, and
the Birth of PUVA

The 20th century marked a paradigm shift in the understanding of psoralens, moving from
anecdotal use to rigorous scientific investigation.

Isolation and Chemical Identification

In the 1930s and 1940s, extensive research, particularly in Egypt, led to the isolation and
characterization of the active compounds from Ammi majus. The most important of these were
identified as 8-methoxypsoralen (8-MOP, also known as methoxsalen or xanthotoxin) and 5-
methoxypsoralen (5-MOP, also known as bergapten).[4][6]

The Advent of Modern Photochemotherapy (PUVA)

The 1970s witnessed the development of modern PUVA therapy. A pivotal moment was the
development of high-intensity artificial UVA light sources at Harvard in 1974.[7] This allowed for
controlled and precise dosing of UVA radiation, a significant advancement over the
unpredictable nature of sunlight. The term "PUVA" was coined to describe the combined use of
Psoralen and UVA light.[2][8] This breakthrough led to a surge in clinical research and the
establishment of PUVA as a mainstream dermatological treatment.

Mechanism of Action: From DNA Cross-linking to
Cell Signaling

The therapeutic effects of psoralens are primarily attributed to their photoactivation by UVA
light, leading to a cascade of cellular events.
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The Canonical Pathway: DNA Intercalation and Cross-
linking

The most well-characterized mechanism of action of psoralens involves their interaction with
DNA. Psoralens are planar molecules that intercalate between the base pairs of DNA,
particularly at 5'-TpA sites.[9] Upon activation by UVA radiation (320-400 nm), psoralens form

covalent bonds with pyrimidine bases (thymine and cytosine).[9] This can result in two types of
photoadducts:

e Monoadducts: The psoralen molecule binds to a single pyrimidine base.

e Diadducts (Interstrand Cross-links - ICLs): The psoralen molecule binds to pyrimidine bases
on opposite strands of the DNA double helix, forming an interstrand cross-link.

These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately
leading to apoptosis. This antiproliferative effect is the basis for PUVA's efficacy in
hyperproliferative skin disorders like psoriasis.
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Psoralen-DNA Cross-linking Mechanism

A Non-Canonical Pathway: Interaction with Cell Surface
Receptors
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More recent research has uncovered a DNA-independent mechanism of action for psoralens
involving cell surface signaling. Photoactivated psoralens have been shown to inhibit the
binding of Epidermal Growth Factor (EGF) to its receptor (EGFR).[10][11][12][13] This inhibition
is not due to direct competition for the binding site but rather an indirect mechanism that
involves the phosphorylation of the EGFR, leading to a decrease in its affinity for EGF and an
inhibition of its tyrosine kinase activity.[10][11] This disruption of growth factor signaling
contributes to the antiproliferative effects of PUVA.
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Psoralen Interaction with EGFR Signaling

Clinical Applications and Efficacy
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PUVA therapy has been successfully employed in the treatment of a variety of skin disorders.

Psoriasis

PUVA is a highly effective treatment for severe, recalcitrant psoriasis.[1][8]

Clinical Trial Data for PUVA in Psoriasis

Parameter Result

PASI 75 (75% improvement in Psoriasis Area Achieved in 80.4% of patients in a large-scale
and Severity Index) retrospective study.[14]

PASI 90 (90% improvement) Achieved in 44.1% of patients.[14]

Mean number of treatments to clearance Approximately 20 (range 15-25).[1]

Mean cumulative UVA dose for clearance
) 79-103 J/cmz.[1]
(European trials)

Mean cumulative UVA dose for clearance (US

] 245 Jlem2.[1]
trial)

Vitiligo
PUVA therapy can induce repigmentation in patients with vitiligo, although the response can be
variable.[1][3]

Clinical Trial Data for PUVA in Vitiligo

Parameter Result

50-75% in responsive patients, particularly on

Repigmentation Rate
the face and trunk.[15]

) ) Often requires prolonged treatment of 100-200
Number of Sessions Required _
sessions.[1]

Darker skinned individuals tend to respond
Factors Influencing Response better. Lesions on the head, neck, and hairy

areas show the best response.[1]
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Cutaneous T-Cell Lymphoma (CTCL)

PUVA is an effective therapy for mycosis fungoides, the most common type of CTCL.[7]

Clinical Trial Data for PUVA in Cutaneous T-
Cell Lymphoma

Study Population

Response Rate

37 patients with resistant CTCL (extracorporeal

photochemotherapy)

27 responded (73%), with an average 64%

decrease in cutaneous involvement.[16]

87 patients with early-stage mycosis fungoides

(PUVA + low-dose interferon-a)

Complete remission in 70 patients (80.5%),

overall response rate of 97.8%.[17]

66 patients with mycosis fungoides who

achieved complete remission with PUVA

33 (50%) remained in complete remission after

a median follow-up of 94 months.[18]

Experimental Protocols

Determination of Minimal Phototoxic Dose (MPD)

The MPD is the lowest dose of UVA that produces a faint, well-defined erythema 72-96 hours

after exposure to psoralen. It is a critical parameter for determining the initial UVA dose in

PUVA therapy.[1][19]

Protocol:

o The patient ingests a standard dose of 8-MOP (e.g., 0.6 mg/kg).

 After a specific time interval (typically 2 hours for oral psoralen), a template with several

small apertures (e.g., 1-2 cm squares) is placed on a non-sun-exposed area of the patient's
skin (e.g., the buttocks or lower back).[20][21]

o Each aperture is exposed to a series of increasing UVA doses (e.g., 0.5, 1.0, 1.5, 2.0, 2.5

Jicm?).[1]

e The area is examined at 72 and 96 hours post-irradiation.[19]

e The MPD is the lowest UVA dose that produced a discernible erythema.

© 2025 BenchChem. All rights reserved.

6/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10942908/
https://pubmed.ncbi.nlm.nih.gov/3543674/
https://pubmed.ncbi.nlm.nih.gov/35903895/
https://news.cancerconnect.com/t-cell-lymphoma-successfully-treated-with-psoralen-plus-uv-a-therapy/
https://ijdvl.com/photochemotherapy-puva-in-psoriasis-and-vitiligo/
https://academic.oup.com/bjd/article-pdf/142/1/112/47765591/bjd0112.pdf
https://dermnetnz.org/cme/phototherapy/uva-photochemotherapy
https://pubmed.ncbi.nlm.nih.gov/23607709/
https://ijdvl.com/photochemotherapy-puva-in-psoriasis-and-vitiligo/
https://academic.oup.com/bjd/article-pdf/142/1/112/47765591/bjd0112.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« The initial therapeutic UVA dose is typically a percentage of the MPD (e.g., 70%).[20]

(Patient ingests 8-MOP]
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'
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Workflow for Determining Minimal Phototoxic Dose (MPD)

Psoralen-DNA Cross-linking Assay (in vitro)

This assay is used to quantify the formation of psoralen-induced DNA interstrand cross-links.
Protocol:
e Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., PBS).

e Add the psoralen compound (e.g., 8-MOP or trimethylpsoralen) to the DNA solution and
incubate in the dark to allow for intercalation.[22][23]

o Expose the solution to UVA light (typically 365 nm) for a defined period.[22][23]
o Denature the DNA by heating (e.g., 80°C for 5 minutes).[9]
e Analyze the DNA by agarose gel electrophoresis.[9]

« Interpretation: Non-cross-linked DNA will denature into single strands and migrate faster
through the gel. Cross-linked DNA will remain double-stranded and migrate slower. The
intensity of the band corresponding to double-stranded DNA is proportional to the extent of
cross-linking.

Isolation and Characterization of Psoralens from
Natural Sources

The isolation and purification of psoralens from plant material is a key process in drug
development.

Example Protocol for Isolation of 8-Methoxypsoralen from Ammi majus fruits:

o Extraction: The dried and powdered fruits of Ammi majus are subjected to extraction with a
suitable solvent, such as methanol, often using a Soxhlet apparatus.[24]

o Fractionation: The crude extract is then subjected to column chromatography using a
stationary phase like silica gel. A gradient of solvents (e.g., hexane, ethyl acetate) is used to
separate the different components of the extract.
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 Purification: Fractions containing the desired psoralen are identified by thin-layer
chromatography (TLC) and further purified by techniques such as preparative high-
performance liquid chromatography (HPLC).

o Characterization: The purified compound is then characterized using a variety of
spectroscopic techniques to confirm its identity and purity:

o UV-Visible Spectroscopy: To determine the absorption maxima. For 8-MOP, characteristic
peaks are observed at approximately 219, 249, and 300 nm.[25]

o Infrared (IR) Spectroscopy: To identify functional groups.

o Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C): To elucidate the chemical

structure.

o Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The molecular ion peak for 8-MOP is at m/z 216.[25]

Regulatory Timeline and Future Directions

The therapeutic use of psoralens has been subject to regulatory approval to ensure patient

safety.
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Timeline of Psoralen-Related FDA Approvals

1972 Methotrexate approved for severe psoriasis.[26]

Oral 8-methoxypsoralen (methoxsalen) in
combination with UVA radiation (PUVA)

1982
approved for the treatment of severe,
recalcitrant psoriasis.[27]

1083 Cyclosporine approved for clinical use, later
used for psoriasis.[26]

1087 Extracorporeal photopheresis (a form of PUVA)
investigated for cutaneous T-cell lymphoma.[16]
FDA approves an additional manufacturer of

2012 methoxsalen, ensuring a steady supply for

PUVA therapy.[28][29]

The future of psoralen-based therapies may involve the development of new psoralen
derivatives with improved safety profiles and greater efficacy. Additionally, a deeper
understanding of the molecular pathways affected by psoralens could lead to the identification
of new therapeutic targets and combination therapies.

Conclusion

The story of psoralens is a remarkable journey from ancient folk medicine to modern
molecularly targeted therapy. For researchers and drug development professionals, the rich
history and well-defined mechanisms of action of psoralens offer a powerful platform for further
innovation. The continued exploration of their photochemical and photobiological properties
holds promise for the development of even more effective treatments for a range of debilitating
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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